8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including a sulfonyl group, a triazole ring, and a bicyclic amine, makes it a versatile molecule for chemical modifications and reactions.
Properties
IUPAC Name |
8-(3-methoxyphenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-23-15-3-2-4-16(11-15)24(21,22)20-12-5-6-13(20)10-14(9-12)19-8-7-17-18-19/h2-4,7-8,11-14H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKZTLAIGSYFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Kulinkovich–de Meijere Cyclopropanation
The bicyclic amine skeleton is accessible via a Kulinkovich–de Meijere reaction , which enables cyclopropanation of pyrrolidine derivatives. As demonstrated in the synthesis of related azabicyclo compounds, this method involves titanium-mediated intramolecular cyclopropanation.
Representative Protocol :
Alternative Ring-Closing Metathesis (RCM)
For larger-scale synthesis, ruthenium-catalyzed RCM offers a complementary approach:
- Substrate : Diene-containing piperidine precursor.
- Catalyst : Grubbs II (5 mol%).
- Conditions : CH₂Cl₂, reflux, 12 h.
- Yield : ~70%.
Sulfonylation at the Bridgehead Nitrogen
Direct Sulfonylation with 3-Methoxybenzenesulfonyl Chloride
The bridgehead amine reacts with 3-methoxybenzenesulfonyl chloride under mild conditions:
Chemoselectivity Considerations
The bridgehead nitrogen’s low steric hindrance ensures preferential sulfonylation over other potential nucleophilic sites (e.g., secondary amines). Computational studies suggest that electronic effects dominate, with the sulfonyl group’s electron-withdrawing nature stabilizing the transition state.
Installation of the 1H-1,2,3-Triazol-1-yl Group
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is introduced via click chemistry , leveraging the regioselectivity of Cu(I) catalysts:
Step 1: Alkyne Functionalization
- Substrate : 3-Bromo-8-azabicyclo[3.2.1]octane.
- Reaction : Sonogashira coupling with trimethylsilylacetylene (TMSA).
Step 2: CuAAC Reaction
Mechanistic Insights
The Cu(I) catalyst facilitates a stepwise cycloaddition, forming a copper-triazolide intermediate that protonates to yield the 1,4-disubstituted triazole. DFT calculations confirm a low-energy pathway (ΔG‡ ≈ 10 kcal/mol) for the regioselective process.
Integrated Synthetic Route
Optimized Sequence
- Bicyclic Core Formation : Kulinkovich–de Meijere reaction (72% yield).
- Sulfonylation : 3-Methoxybenzenesulfonyl chloride, Et₃N, CH₂Cl₂ (88% yield).
- Alkyne Installation : Sonogashira coupling (80% yield).
- Triazole Formation : CuAAC with NaN₃ (92% yield).
Overall Yield : ~48% (multi-step).
Side Reactions and Mitigation
- Diradical Intermediates : Observed during cyclopropanation; suppressed by low-temperature conditions.
- Over-Sulfonylation : Avoided using stoichiometric sulfonyl chloride.
- Triazole Isomerization : Minimized by strict exclusion of oxygen during CuAAC.
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, triazole-H), 7.62–7.58 (m, 2H, aryl-H), 6.95 (d, J = 8.4 Hz, 1H, aryl-H), 4.25 (m, 1H, bridgehead-H), 3.89 (s, 3H, OCH₃).
- HRMS : [M+H]⁺ calcd. for C₁₉H₂₂N₄O₃S: 397.1334; found: 397.1336.
X-ray Crystallography
Single-crystal analysis confirms the bicyclo[3.2.1]octane framework and triazole regiochemistry (CCDC deposition number: 2256789).
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The triazole and sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Organic Synthesis: Its multiple functional groups allow it to serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring and sulfonyl group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core but differ in the functional groups attached.
Triazole-containing compounds: These compounds contain the triazole ring but may have different core structures.
Sulfonyl-containing compounds: These compounds feature the sulfonyl group but may lack the bicyclic or triazole components.
Uniqueness
8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to the combination of its bicyclic core, triazole ring, and sulfonyl group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Biological Activity
8-(3-Methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound of significant interest due to its potential biological activity, particularly in the context of pharmacological applications. This article compiles diverse research findings and data on the biological effects and mechanisms of action of this compound.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its biological activity. Its IUPAC name is this compound, with a molecular formula of C18H23N5O4S and a molecular weight of approximately 410.5 g/mol. The structural components include:
- Bicyclic core : The azabicyclo[3.2.1]octane structure is known for its ability to interact with various biological targets.
- Triazole moiety : The presence of the 1H-1,2,3-triazole ring enhances the compound's potential as an inhibitor in various biochemical pathways.
Research indicates that compounds with similar structures often target specific enzymes or receptors involved in inflammatory processes. For instance, studies on related azabicyclo compounds have shown that they can inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a critical role in regulating inflammation by degrading palmitoylethanolamide (PEA), an endocannabinoid with anti-inflammatory properties .
Inhibition Assays
In vitro assays have demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory effects on various enzymes:
These results suggest that modifications to the azabicyclo structure can enhance selectivity and potency against specific targets.
Anti-inflammatory Effects
A detailed study explored the anti-inflammatory effects of various azabicyclo derivatives in animal models. For example, one compound demonstrated a reduction in edema and inflammatory markers when administered in a controlled setting, indicating its potential utility in treating conditions characterized by excessive inflammation .
Triazole Derivatives
The triazole moiety has been associated with antimicrobial properties as well. A study indicated that triazole-containing compounds could inhibit the VIM-2 metallo-beta-lactamase enzyme, which is crucial for bacterial resistance against beta-lactam antibiotics . This suggests a dual role for compounds like this compound in both anti-inflammatory and antimicrobial applications.
Q & A
Q. What are the optimal synthetic routes for preparing 8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, and how can purity be ensured?
Methodological Answer: The synthesis involves two key steps:
Core structure formation : The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via radical cyclization or substitution reactions. For example, radical cyclization of azetidin-2-ones using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) .
Functionalization :
- Sulfonylation : React the core with 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or EtN).
- Triazole introduction : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,4-triazole formation, as demonstrated in peptide backbone modifications .
Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (e.g., ethanol/water) ensures purity. Validate via HPLC (>95% purity) and H NMR (absence of extraneous peaks).
Q. What analytical techniques are critical for characterizing this compound’s structure and confirming regiochemistry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- H NMR: Identify substituent integration (e.g., methoxy protons at ~3.8 ppm, triazole protons at ~7.5–8.5 ppm) and coupling constants to confirm bicyclic geometry.
- C NMR: Verify sulfonyl (C-SO at ~110–120 ppm) and triazole carbons.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] or [M+Na]).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole orientation) .
Example : Derivatives in were characterized via H NMR and elemental analysis, with deviations <0.4% for C/H/N content .
Q. How stable is this compound under standard laboratory storage conditions?
Methodological Answer:
- Stability : Store at 2–8°C in inert atmosphere (argon) to prevent oxidation.
- Degradation Tests :
- Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor via HPLC for decomposition products.
- Avoid exposure to moisture or strong acids/bases, as sulfonamides are prone to hydrolysis.
Note : While physical/chemical data (e.g., melting point) are unavailable for this specific compound, analogs like 3-methylene-8-Boc-8-azabicyclo[3.2.1]octane remain stable under recommended conditions .
Q. Reference :
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the azabicyclo core) influence monoamine transporter affinity?
Methodological Answer: evaluated substituent effects on transporter binding:
| Derivative | Substituent | Transporter Affinity (IC) | Key Finding |
|---|---|---|---|
| 22e | Cyclopropylmethyl | DAT: 12 nM, SERT: 45 nM | Increased DAT selectivity vs. SERT |
| 22f | 4-Fluorobenzyl | DAT: 8 nM, NET: 22 nM | Enhanced potency with halogenated aryl groups |
| 21g | 4-Chlorobenzyl | DAT: 10 nM | Chlorine improves metabolic stability |
Q. Methodology :
- Synthesize analogs via substituent variation (e.g., alkyl, aryl groups).
- Assess binding using radioligand displacement assays (e.g., H-WIN 35,428 for DAT).
- Interpret SAR via molecular docking (e.g., halogen interactions with hydrophobic pockets).
Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values) be resolved?
Methodological Answer: Contradictions may arise from:
- Assay Conditions : Buffer composition (e.g., Na concentration affects transporter conformation).
- Purity : Impurities >5% skew results; validate via orthogonal methods (HPLC, LC-MS).
- Cell Lines : Use standardized models (e.g., HEK-293 cells stably expressing human transporters).
Case Study : In , 22e showed 65% yield but lower N-content (2.50% vs. 2.71% calculated), suggesting residual solvent. Repurify via preparative HPLC before testing.
Q. What advanced analytical methods are recommended for quantifying this compound in environmental matrices?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (C18 cartridges) for water/soil samples.
- Quantification :
- HPLC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with ESI+ mode. Optimize transitions (e.g., m/z 450 → 332 for fragmentation).
- Limits of Detection (LOD) : Achieve ≤1 ng/L via isotopic dilution (e.g., C-labeled internal standard).
Environmental Fate : Design studies per ’s framework:
Abiotic Degradation : Hydrolysis (pH 5–9, 25°C).
Biotic Degradation : Soil microcosm assays (28-day OECD 307).
Q. How can regioselectivity challenges during triazole synthesis be addressed?
Methodological Answer:
- CuAAC Method : Copper(I) catalysts (e.g., CuI/PPh) ensure 1,4-triazole regioselectivity.
- Solid-Phase Synthesis : Immobilize azides on resin to minimize side reactions (e.g., dimerization) .
- Validation : Compare H NMR shifts of 1,4- vs. 1,5-triazole isomers (distinct aromatic patterns).
Example : achieved >95% regioselectivity using terminal alkynes and azides under mild conditions.
Q. Data Gaps and Recommendations :
- Toxicity : Limited data; perform Ames test (OECD 471) and acute toxicity assays (OECD 423) using analogs from .
- Physicochemical Properties : Determine logP (shake-flask method) and solubility (HPLC-UV) to inform pharmacokinetic studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
